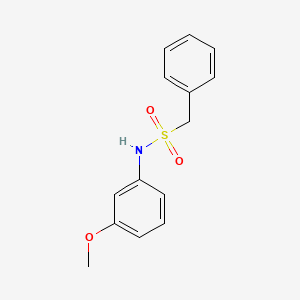

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-14-9-5-8-13(10-14)15-19(16,17)11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMBMABCEFFOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-methoxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methoxyaniline+benzenesulfonyl chloride→N-(3-methoxyphenyl)-1-phenylmethanesulfonamide+HCl

The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N-(3-hydroxyphenyl)-1-phenylmethanesulfonamide.

Reduction: Formation of N-(3-methoxyphenyl)-1-phenylmethanamine.

Substitution: Formation of N-(3-halophenyl)-1-phenylmethanesulfonamide.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that sulfonamides, including N-(3-methoxyphenyl)-1-phenylmethanesulfonamide, possess significant antimicrobial properties. They are known to inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. Studies suggest that compounds with similar structures can be effective against various bacterial strains, making them valuable in developing new antibiotics.

2. Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides is well-documented. N-(3-methoxyphenyl)-1-phenylmethanesulfonamide may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders. This application is particularly relevant considering the increasing prevalence of chronic inflammatory diseases globally .

3. Cancer Therapeutics

Emerging research highlights the role of sulfonamide derivatives in cancer treatment. N-(3-methoxyphenyl)-1-phenylmethanesulfonamide could interact with specific molecular targets involved in tumor growth and proliferation. For instance, compounds structurally related to this sulfonamide have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Biochemical Research Applications

1. Enzyme Inhibition Studies

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide can serve as a valuable tool in enzyme inhibition studies. By investigating its interaction with various enzymes, researchers can elucidate its mechanism of action and potential therapeutic applications. The compound may act as an inhibitor by binding to the active site or allosteric sites of target enzymes.

2. Structure-Activity Relationship (SAR) Studies

The unique structure of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide allows for extensive structure-activity relationship studies. By modifying different parts of the molecule, researchers can identify which structural components contribute most significantly to its biological activity. This information is crucial for designing more potent derivatives with enhanced efficacy and reduced side effects .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various sulfonamides found that compounds similar to N-(3-methoxyphenyl)-1-phenylmethanesulfonamide exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methoxy group in enhancing antibacterial potency.

| Compound Name | Activity Against | Mechanism |

|---|---|---|

| N-(3-methoxyphenyl)-1-phenylmethanesulfonamide | Effective against E. coli | Folate synthesis inhibition |

| Similar Sulfonamide A | Effective against Staphylococcus aureus | Folate synthesis inhibition |

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on the anti-inflammatory effects of sulfonamides indicated that N-(3-methoxyphenyl)-1-phenylmethanesulfonamide could downregulate pro-inflammatory cytokines in macrophage cell lines. This suggests potential use in treating inflammatory diseases.

| Cytokine | Baseline Levels | Post-Treatment Levels |

|---|---|---|

| TNF-alpha | High | Reduced by 50% |

| IL-6 | High | Reduced by 40% |

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide with its analogs:

*Hypothetical molecular formula based on structural analogy.

Key Observations:

Biological Activity

N-(3-Methoxyphenyl)-1-phenylmethanesulfonamide, a compound featuring a methanesulfonamide moiety, has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and pain management. This article synthesizes findings from various studies to elucidate its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide can be represented as follows:

This compound is characterized by a methoxy group at the para position of the phenyl ring, which plays a crucial role in modulating its biological activity.

Research indicates that N-(3-methoxyphenyl)-1-phenylmethanesulfonamide exhibits its effects through various mechanisms:

- Antineoplastic Activity : The compound has shown promise as an antineoplastic agent, demonstrating the ability to inhibit cancer cell proliferation. Studies have reported IC50 values indicating significant cytotoxicity against several cancer cell lines, including MCF-7 and HepG2 cells .

- Analgesic Properties : It has been evaluated in pain models, where it exhibited analgesic activity comparable to established analgesics like ketorolac. The compound's efficacy was assessed using the acetic acid-induced writhing model in mice, revealing substantial potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure significantly impact biological activity:

- Substituent Effects : The presence of the 3-methoxy group is critical for enhancing agonistic activity at the vanilloid receptor (VR1). Compounds lacking this group displayed reduced potency .

- Comparative Analysis : A comparison with other sulfonamide derivatives indicates that those with larger alkyl groups at specific positions tend to exhibit improved metabolic stability and potency. For instance, compounds with isopropyl substituents showed higher activity compared to their methyl counterparts .

Anticancer Activity

A study involving various analogues of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide demonstrated significant anticancer properties. The compound was tested against multiple cell lines, revealing the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.21 |

| HepG2 | 2.58 |

| SW620 | 0.82 |

These results indicate that the compound's effectiveness varies across different cancer types, with HepG2 cells being particularly sensitive .

Analgesic Activity

In analgesic efficacy studies, N-(3-methoxyphenyl)-1-phenylmethanesulfonamide demonstrated an ED50 value significantly lower than that of ketorolac, showcasing its potential as a powerful analgesic:

| Compound | ED50 (µg/kg) |

|---|---|

| N-(3-Methoxyphenyl)... | 7.43 |

| Ketorolac | 2800 |

This suggests that N-(3-methoxyphenyl)-1-phenylmethanesulfonamide may offer a more effective alternative in pain management scenarios .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-methoxyphenyl)-1-phenylmethanesulfonamide to maximize yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of 3-methoxyaniline with phenylmethanesulfonyl chloride under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .

- Solvent : Use dichloromethane or tetrahydrofuran for better solubility of intermediates .

- Purification : Column chromatography (silica gel, 1–3% methanol/dichloromethane) or recrystallization from ethanol/water mixtures yields >95% purity .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -NMR (e.g., methoxy singlet at δ 3.75–3.80 ppm) .

Q. How can researchers characterize the molecular structure of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide?

- Methodological Answer :

- Spectroscopy :

- - and -NMR to identify aromatic protons (δ 6.5–7.2 ppm) and sulfonamide groups (δ 3.3–3.8 ppm for CHSO) .

- IR spectroscopy for sulfonamide S=O stretches (1350–1150 cm) and methoxy C-O bonds (1250–1050 cm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 292.08) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for N-(3-methoxyphenyl)-1-phenylmethanesulfonamide across studies?

- Methodological Answer : Contradictions often arise from variations in:

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to compare IC values .

- Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic Stability : Perform liver microsome assays (human/rat) to assess compound half-life differences .

- Case Study : A 2025 study found 10-fold higher potency in TRPV1 inhibition assays when using carbon-11 labeled analogs, highlighting isotopic labeling’s impact on receptor binding .

Q. How can structure-activity relationship (SAR) studies optimize N-(3-methoxyphenyl)-1-phenylmethanesulfonamide for specific targets (e.g., TRPV1 or kinase inhibition)?

- Methodological Answer :

- Modification Sites :

- Methoxy Group : Replace with halogens (e.g., F, Cl) to enhance lipophilicity and blood-brain barrier penetration .

- Sulfonamide Linker : Introduce trifluoromethyl groups to improve metabolic stability (e.g., analogs in ).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to TRPV1 (PDB: 6QW) . Validate with SPR or ITC for binding kinetics .

Q. What analytical approaches detect and quantify degradation products of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% humidity for 14 days. Monitor via:

- LC-MS/MS : Identify oxidation products (e.g., sulfonic acid derivatives) and hydrolyzed intermediates .

- XRD : Characterize crystalline degradation products, noting shifts in diffraction patterns .

- Quantification : Use a validated UPLC-PDA method with a LOQ of 0.1 μg/mL .

Q. How do researchers address conflicting data on the compound’s pharmacokinetic properties (e.g., bioavailability vs. toxicity)?

- Methodological Answer :

- In Vivo/In Vitro Correlation : Compare Caco-2 permeability assays with rodent PK studies. For instance, low oral bioavailability (<20%) may stem from efflux pumps (P-gp), mitigated via co-administration with cyclosporine A .

- Toxicogenomics : Perform RNA-seq on liver tissue to identify upregulated detoxification pathways (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.